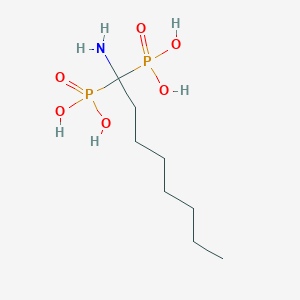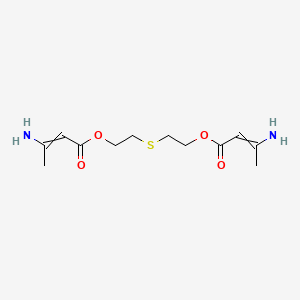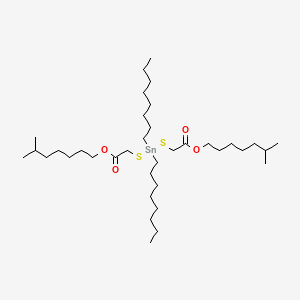
アラプロクレート塩酸塩
概要
説明
Alaproclate hydrochloride is a compound that was developed as one of the first selective serotonin reuptake inhibitor (SSRI) antidepressants by Astra AB (now AstraZeneca) in the 1970s . It acts as a selective serotonin reuptake inhibitor and has also been found to act as a non-competitive NMDA receptor antagonist . its development was discontinued due to concerns over hepatotoxicity observed in animal studies .
科学的研究の応用
Alaproclate hydrochloride has been used in various scientific research applications:
作用機序
Alaproclate hydrochloride exerts its effects primarily through two mechanisms:
Selective Serotonin Reuptake Inhibition: It inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft and enhancing serotonergic neurotransmission.
NMDA Receptor Antagonism: It acts as a non-competitive antagonist of the NMDA receptor, modulating glutamatergic neurotransmission.
These mechanisms involve molecular targets such as the serotonin transporter and the NMDA receptor .
Safety and Hazards
Alaproclate hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash skin thoroughly after handling . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing .
生化学分析
Biochemical Properties
Alaproclate Hydrochloride acts as a selective serotonin reuptake inhibitor (SSRI), meaning it interacts with the serotonin transporter protein, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft . In addition to its SSRI properties, Alaproclate Hydrochloride has been found to act as a non-competitive NMDA receptor antagonist .
Cellular Effects
The increased availability of serotonin due to the inhibition of its reuptake can influence various cellular processes. Serotonin is a key neurotransmitter involved in mood regulation, sleep, appetite, and other physiological processes . By increasing serotonin levels, Alaproclate Hydrochloride can influence these cellular functions .
Molecular Mechanism
Alaproclate Hydrochloride exerts its effects at the molecular level primarily through its interactions with the serotonin transporter protein and the NMDA receptor. By binding to the serotonin transporter, it inhibits the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft . As a non-competitive NMDA receptor antagonist, Alaproclate Hydrochloride can inhibit the activity of this receptor, which plays a key role in synaptic plasticity and memory function .
Temporal Effects in Laboratory Settings
Like other SSRIs, the therapeutic effects of Alaproclate Hydrochloride are not immediate and may take several weeks to manifest .
Metabolic Pathways
As an SSRI, it is likely metabolized in the liver, like other drugs in this class .
Transport and Distribution
Like other SSRIs, it is likely that it is transported across cell membranes via passive diffusion .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the synaptic cleft where it can interact with the serotonin transporter .
準備方法
The synthesis of alaproclate hydrochloride involves several steps:
化学反応の分析
Alaproclate hydrochloride undergoes several types of chemical reactions:
Reduction: Reduction reactions can occur, particularly involving the ester group.
Substitution: The compound can undergo substitution reactions, especially involving the chlorine atom on the phenyl ring.
Common reagents and conditions used in these reactions include Grignard reagents, bromopropionyl bromide, and ammonia . Major products formed from these reactions include the tertiary alcohol and the ester intermediate .
類似化合物との比較
Alaproclate hydrochloride can be compared with other similar compounds, such as:
Zimelidine: Another early SSRI with similar serotonin reuptake inhibition properties.
Indalpine: An SSRI with comparable antidepressant effects.
Femoxetine: A compound with similar SSRI activity.
Alaproclate hydrochloride is unique in its dual action as both an SSRI and an NMDA receptor antagonist, which distinguishes it from other SSRIs .
特性
IUPAC Name |
[1-(4-chlorophenyl)-2-methylpropan-2-yl] 2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10;/h4-7,9H,8,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAKSOWFKIUFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60719-82-6 (Parent) | |
| Record name | Alaproclate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463328 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
60719-83-7 | |
| Record name | Alaproclate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60719-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alaproclate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alaproclate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALAPROCLATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIH506S9US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















